Enlimomab pegol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Enlimomab pegol is synthesized using recombinant DNA technology. The gene encoding the Fab fragment is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese Hamster Ovary (CHO) cells . The cells are cultured under specific conditions to express the Fab fragment, which is then harvested and purified using techniques such as affinity chromatography .
Industrial Production Methods
The industrial production of this compound involves large-scale cell culture bioreactors. The CHO cells are grown in bioreactors with controlled temperature, pH, and nutrient supply to optimize the yield of the Fab fragment . The harvested product undergoes multiple purification steps, including filtration and chromatography, to ensure high purity and quality .
化学反应分析
Types of Reactions
Enlimomab pegol primarily undergoes binding interactions with its target, ICAM-1. It does not typically undergo chemical reactions such as oxidation, reduction, or substitution in its therapeutic context .
Common Reagents and Conditions
The primary reagents involved in the production of this compound are those used in cell culture and purification processes, such as growth media, buffers, and chromatography resins .
Major Products Formed
The major product formed is the Fab fragment of the monoclonal antibody, which specifically binds to ICAM-1 and inhibits leukocyte adhesion to the vascular endothelium .
科学研究应用
作用机制
Enlimomab pegol exerts its effects by binding to the extracellular domain 2 of the ICAM-1 molecule . This binding inhibits the adhesion of leukocytes to the vascular endothelium, thereby reducing leukocyte extravasation and inflammatory tissue injury . The molecular targets involved include ICAM-1 and the β2 integrins on leukocytes .
相似化合物的比较
Similar Compounds
Certolizumab pegol: A pegylated monoclonal antibody against tumor necrosis factor-alpha (TNF-alpha), used to treat autoimmune conditions.
Infliximab: A monoclonal antibody against TNF-alpha, used for similar indications as certolizumab pegol.
Adalimumab: Another monoclonal antibody targeting TNF-alpha, used in the treatment of autoimmune diseases.
Uniqueness
Enlimomab pegol is unique in its specific targeting of ICAM-1, which plays a crucial role in leukocyte adhesion and inflammatory responses . Unlike TNF-alpha inhibitors, this compound directly interferes with the adhesion process, providing a different mechanism of action and therapeutic potential .
属性
CAS 编号 |
169802-84-0 |
---|---|
分子式 |
C6H10FNO2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。